3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Overview
Description
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C11H7NO4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a benzoic acid moiety attached to a maleimide group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the maleimide group to succinimide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of succinimide derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with biological molecules, particularly proteins. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 3,5-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is unique due to its specific structural arrangement, which combines the reactivity of the maleimide group with the stability of the benzoic acid moiety. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGBFJBMTKEFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168882 | |
Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17057-07-7 | |
Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17057-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17057-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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